2,3,4,5-Tetrabromodiphenyl ether

Description

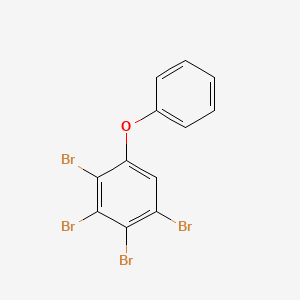

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrabromo-5-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-8-6-9(11(15)12(16)10(8)14)17-7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRSXNBQWAOQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879883 | |

| Record name | BDE-61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-32-6 | |

| Record name | 2,3,4,5-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RVE60Z61L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sources, Release Pathways, and Environmental Transport of 2,3,4,5 Tetrabromodiphenyl Ether

Anthropogenic Emission Sources and Industrial Contributions

The primary route of 2,3,4,5-tetrabromodiphenyl ether into the environment is through anthropogenic activities, specifically its inclusion in commercial flame retardant mixtures and subsequent release during manufacturing and industrial processes. Commercial PBDE products were primarily sold as three mixtures: PentaBDE, OctaBDE, and DecaBDE, classified by their average degree of bromination. oceanbestpractices.org

This compound, as a tetrabrominated congener, would be a component of the PentaBDE technical mixture, which consists mainly of tetra- to hexa-BDEs. oceanbestpractices.org These mixtures were incorporated into a wide array of products to meet fire safety standards.

Key industrial sources include:

Manufacturing of PBDEs: The production process itself could lead to direct environmental releases. oceanbestpractices.org

Plastics and Polymer Industry: OctaBDE was heavily used in plastics for electronic equipment, and PentaBDE was used in polyurethane foams. oceanbestpractices.orgindustrialchemicals.gov.au Facilities involved in manufacturing these plastics are significant sources of PBDE release.

Textile Industry: PBDEs were applied to textiles used in furnishings and industrial applications. oceanbestpractices.org

Electronics and Automotive sectors: The use of PBDE-treated plastics in computers, televisions, and vehicles contributed to emissions during manufacturing and assembly. wikipedia.orgindustrialchemicals.gov.au

The table below summarizes the primary industrial sectors contributing to the environmental load of tetrabromodiphenyl ethers like this compound.

| Industrial Sector | Primary Use of PBDEs | Potential Release Pathway |

| Chemical Manufacturing | Production of PentaBDE, OctaBDE, DecaBDE technical mixtures | Fugitive emissions, wastewater discharge, improper waste disposal |

| Plastics Manufacturing | Additive in polymers (e.g., polyurethane, ABS) for electronics, furniture | Volatilization during processing, dust, wastewater |

| Textiles & Furnishings | Flame retardant treatment for upholstery, carpets, curtains | Application process, dust generation |

| Electronics Industry | Housings, circuit boards, cables | Manufacturing processes, assembly |

| Automotive Industry | Plastics, foams, and textiles in vehicle interiors | Component manufacturing and vehicle assembly |

Release from Consumer Products During Use and Disposal Phases

The additive nature of PBDEs allows them to leach, volatilize, and abrade from consumer products throughout their service life and after disposal. oceanbestpractices.org This results in widespread, diffuse contamination of indoor and outdoor environments.

Release during the use phase:

Indoor Environments: High concentrations of PBDEs are frequently documented in indoor dust and air. oceanbestpractices.org This is a direct result of the continuous release from products such as furniture with polyurethane foam, electronic devices, and textiles. wikipedia.orgoceanbestpractices.org Everyday abrasion and volatilization contribute to this indoor contamination.

Release during the disposal phase:

E-Waste: Electronic waste is a major repository of PBDEs. During the dismantling and recycling of e-waste, often conducted with minimal environmental controls in some regions, significant amounts of PBDEs are released into the soil and air. industrialchemicals.gov.au Recycling facilities for electronics and automobiles have been identified as significant point sources. industrialchemicals.gov.au

Landfills: The disposal of PBDE-containing products in landfills can lead to the contamination of leachate, the liquid that percolates through the waste. mun.ca This leachate can be a long-term source of PBDEs to the surrounding environment if not properly contained and treated.

Long-Range Atmospheric Transport and Deposition

PBDEs, particularly the lower-brominated congeners like this compound, are subject to long-range atmospheric transport. oceanbestpractices.orgindustrialchemicals.gov.au This phenomenon allows them to contaminate remote ecosystems far from their original sources.

The process involves:

Volatilization: PBDEs are semi-volatile compounds that can be released from products and industrial sites into the atmosphere.

Atmospheric Partitioning: Once in the atmosphere, these compounds are expected to adsorb onto airborne particulate matter. industrialchemicals.gov.au

Transport: Prevailing winds can carry these contaminated particles over vast distances.

Deposition: The compounds are eventually removed from the atmosphere through wet deposition (rain and snow) and dry deposition (gravitational settling of particles). industrialchemicals.gov.au

The detection of PBDEs in remote regions like the Arctic provides strong evidence for their capacity for long-range atmospheric transport. oceanbestpractices.org Studies have shown that lower-brominated congeners are more susceptible to this transport mechanism. industrialchemicals.gov.au The presence of these contaminants in the polar regions raises concerns about their potential impact on pristine environments and the wildlife that inhabits them. industrialchemicals.gov.auvu.nl

Hydrological Transport and Sedimentation Dynamics

Water bodies are another critical pathway and ultimate sink for PBDEs like this compound.

Pathways to Aquatic Systems:

Point Sources: Direct discharges from industrial facilities and wastewater treatment plants are significant sources. oceanbestpractices.org Sewage sludge, often containing high concentrations of PBDEs from household and industrial sources, can contaminate aquatic systems. amchro.comresearchgate.net

Non-Point Sources: Runoff from urban areas, including storm water, carries PBDE-laden dust and soil particles into rivers and lakes. oceanbestpractices.org Atmospheric deposition directly onto water surfaces also contributes.

Behavior in Aquatic Environments:

Hydrophobicity: PBDEs have low water solubility and high octanol-water partition coefficients, meaning they are hydrophobic. oceanbestpractices.org

Sedimentation: Due to their hydrophobicity, PBDEs readily adsorb to suspended organic matter and particulate material in the water column. oceanbestpractices.orgmun.ca This contaminated particulate matter eventually settles, leading to the accumulation of PBDEs in bottom sediments. oceanbestpractices.org Sediments, particularly those with high organic carbon content, act as a major environmental sink and long-term reservoir for these compounds. oceanbestpractices.orgmun.ca The movement of these contaminated sediments is a primary mechanism for the transport of PBDEs within hydrological systems. industrialchemicals.gov.au

The table below outlines the key processes involved in the environmental transport of this compound.

| Transport Mechanism | Description | Key Factors |

| Atmospheric Transport | Volatilization from sources, adsorption to atmospheric particles, and transport by wind currents. | Volatility (higher for lower-brominated congeners), wind patterns, particle size. |

| Atmospheric Deposition | Removal from the atmosphere via rain, snow (wet deposition), or particle settling (dry deposition). | Precipitation rates, particle density. |

| Hydrological Transport | Movement through water systems via runoff, wastewater discharge, and transport of suspended solids. | Water flow, particle load. |

| Sedimentation | Accumulation in the bottom sediments of rivers, lakes, and oceans due to strong adsorption to organic matter. | Hydrophobicity, organic carbon content of sediment, water current velocity. |

Environmental Fate and Transformation Processes of 2,3,4,5 Tetrabromodiphenyl Ether

Photolytic Degradation Mechanisms and Pathways

Photolytic degradation, or photolysis, is a significant abiotic process that contributes to the transformation of PBDEs in the environment upon exposure to sunlight. While direct studies on 2,3,4,5-tetrabromodiphenyl ether are limited, the established mechanisms for other PBDE congeners provide a strong indication of its likely photochemical behavior.

The primary photodegradation pathway for PBDEs is reductive debromination , which involves the sequential removal of bromine atoms from the diphenyl ether structure. nih.govepa.gov This process typically leads to the formation of lower-brominated diphenyl ethers, which may exhibit different toxicity and bioaccumulation potentials than the parent compound. nih.gov The position of the bromine atom can influence the rate of debromination, with cleavage of bromine atoms at the para and meta positions often occurring more readily than at the ortho position. epa.gov

Another documented photolytic pathway for PBDEs is intramolecular cyclization . Following the light-induced cleavage of a carbon-bromine bond, the resulting radical can lead to the formation of a new ring structure, producing polybrominated dibenzofurans (PBDFs). nih.gov These transformation products are of significant concern as they are structurally similar to dioxins and can be more toxic than the original PBDE. The presence of factors such as humic acids in soil and water can influence the rate of photolysis, often by acting as photosensitizers or by light shielding, which can inhibit degradation. mdpi.com

Biotic Transformation and Metabolic Pathways

Living organisms play a crucial role in the transformation of this compound through various metabolic processes. These pathways can lead to either detoxification or, in some cases, the formation of more biologically active metabolites.

Anaerobic microbial reductive debromination is a key transformation process for PBDEs in environments such as sediments and sludge, where oxygen is scarce. nih.govnih.gov This process is particularly important as it can lead to the formation of less-brominated congeners that may be more toxic and bioavailable. nih.gov Research has identified specific debromination sequences, demonstrating that this compound (BDE-85) is a known intermediate in the microbial degradation of other PBDEs and can itself be further debrominated.

Table 1: Documented Anaerobic Reductive Debromination Pathway Involving this compound (BDE-85)

| Parent Compound (BDE No.) | Metabolite (BDE No.) | Transformation | Reference |

|---|---|---|---|

| Hexabromodiphenyl ether (BDE-138) | Pentabromodiphenyl ether (BDE-85) | Reductive Debromination | researchgate.net |

| Pentabromodiphenyl ether (BDE-85) | Tetrabromodiphenyl ether (BDE-66) | Reductive Debromination | researchgate.net |

This pathway highlights the role of anaerobic microorganisms in altering the congener profile of PBDEs in the environment, potentially increasing the concentration of certain lower-brominated forms.

Hydroxylation is an oxidative metabolic pathway, primarily mediated by cytochrome P450 (CYP) enzymes, that introduces a hydroxyl (-OH) group onto the PBDE molecule. researchgate.net These hydroxylated PBDEs (OH-PBDEs) can then sometimes undergo further transformation through methoxylation, where a methyl group replaces the hydrogen of the hydroxyl group, forming methoxylated PBDEs (MeO-PBDEs).

Metabolites such as 6-OH-BDE-85 and 6-MeO-BDE-85 have been identified in marine environments, indicating that these transformation pathways occur in nature. mdpi.com For instance, 6-MeO-BDE 85 and 6-OH-BDE 85 were found to be two of the main congeners in Antarctic sediments. mdpi.com The formation of these metabolites is significant, as OH-PBDEs, in particular, have been shown to exhibit greater biological activity and potential toxicity compared to their parent PBDEs. nih.govnih.gov

Table 2: Identified Hydroxylated and Methoxylated Metabolites of this compound (BDE-85) in Environmental Samples

| Metabolite | Location Found | Reference |

|---|---|---|

| 6-OH-BDE 85 | Antarctic Sediments, Red Algae | mdpi.com |

| 6-MeO-BDE 85 | Antarctic Sediments | mdpi.com |

| 2-OH-BDE-85 | Metabolite with noted toxicity | nih.gov |

Microbial activity is a cornerstone of the environmental degradation of persistent organic pollutants like PBDEs.

Anaerobic Degradation: As previously discussed, anaerobic bacteria, including species from the Dehalococcoides genus, are capable of reductive debromination. nih.govfrontiersin.org This process is a critical fate pathway in anoxic settings like deep sediments and contaminated soils. nih.gov The debromination of this compound to BDE-66 is a clear example of this microbial action. researchgate.net

Aerobic Degradation: Under aerobic conditions, the degradation of highly brominated PBDEs is generally slower and less efficient. However, some bacteria have demonstrated the ability to transform these compounds. For example, bacterial strains such as Pseudomonas sp. and Lysinibacillus fusiformis have been shown to degrade decabromodiphenyl ether (BDE-209). nih.govresearchgate.net The proposed mechanism involves hydroxylation and subsequent debromination. nih.gov While not specifically documented for this compound, it is plausible that similar aerobic pathways could contribute to its degradation, albeit likely at a slower rate than anaerobic processes.

The rate and extent of PBDE biotransformation can vary significantly among different species, influenced by factors such as the type and activity of metabolic enzymes. For instance, studies on other PBDE congeners have shown that metabolic rates in mammals like rats can be 10 to 100 times greater than in certain fish species. ubc.ca Even within a class of animals, such as fish, considerable differences exist.

While direct comparative rate studies for this compound are not available, the detection of its metabolites in a range of organisms and environments points to its widespread biotransformation. mdpi.comnih.gov The efficiency of these transformations is species-dependent. For example, the formation of OH-PBDEs is a result of oxidative metabolism, a pathway that shows significant variability across different animal species. ubc.canih.gov The presence of specific CYP enzymes, such as CYP2B6 in humans, plays a predominant role in the oxidative metabolism of some PBDEs, and the distribution of such enzymes differs among species. ubc.ca

Abiotic Degradation Pathways (Excluding Photolysis)

Beyond photolysis, other abiotic processes can contribute to the degradation of PBDEs, particularly in the context of environmental remediation technologies. One such process is degradation through advanced oxidation processes, such as the use of thermally activated persulfate (TAP).

Studies on the closely related 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) have shown that the TAP system can achieve complete degradation. nih.gov The mechanism involves the generation of strong oxidizing radicals, primarily sulfate (B86663) radicals (SO₄·⁻), which attack the PBDE molecule. This attack leads to the cleavage of carbon-bromine bonds and the fission of the ether bond, breaking down the compound into less complex and potentially less toxic products. nih.gov Although this process has been demonstrated primarily in engineered systems, it represents a potential abiotic degradation pathway that could be applied to remediate sites contaminated with this compound and other PBDEs.

Partitioning and Sorption Dynamics of this compound in Environmental Media

The environmental fate of this compound, a member of the polybrominated diphenyl ether (PBDE) family of flame retardants, is significantly influenced by its partitioning and sorption behavior in various environmental compartments. These processes determine its distribution, mobility, bioavailability, and ultimately its potential for long-range transport and bioaccumulation. Due to its chemical structure, this compound is expected to exhibit strong hydrophobic and lipophilic properties, leading to its association with particulate matter in the atmosphere, sediments in aquatic systems, and organic matter in soils.

Partition Coefficients and their Significance

The partitioning behavior of a chemical compound between different environmental phases is quantified by its partition coefficients. Key coefficients for understanding the environmental distribution of this compound include the octanol-water partition coefficient (Kow) and the organic carbon-water partition coefficient (Koc).

Octanol-Water Partition Coefficient (Kow): This coefficient describes the ratio of a chemical's concentration in a non-polar solvent (n-octanol) to its concentration in water at equilibrium. A high log Kow value indicates a strong tendency for the compound to partition into fatty tissues of organisms and to sorb to organic matter in the environment. While experimental data for this compound are scarce, the log Kow for tetrabromodiphenyl ether congeners generally falls in the range of 5.74 to 8.27 nih.gov. For instance, the widely studied 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) has a log Kow of approximately 6.05 nih.gov. It is anticipated that this compound would have a similarly high log Kow value, indicating a high potential for bioaccumulation.

Organic Carbon-Water Partition Coefficient (Koc): This coefficient measures the tendency of a chemical to sorb to the organic fraction of soil and sediment. It is a critical parameter for predicting the mobility of organic pollutants in the environment. Chemicals with high Koc values are less mobile and tend to accumulate in soils and sediments. The Koc of PBDEs is strongly correlated with their Kow. Given the expected high Kow for this compound, its Koc value is also predicted to be high, suggesting strong sorption to organic matter. For other tetrabromodiphenyl ethers, log Koc values are typically greater than 5, classifying them as having low mobility in soil.

| Partition Coefficient | Predicted Value/Range for Tetrabromodiphenyl Ethers | Implication for this compound |

| Log Kow | 5.74 - 8.27 nih.gov | High potential for bioaccumulation in organisms. |

| Log Koc | > 5 | Strong sorption to soil and sediment organic matter, leading to low mobility. |

Sorption Dynamics in Soil and Sediment

The sorption of this compound to soil and sediment is a primary process governing its environmental distribution. Research on other PBDE congeners has consistently shown that the organic carbon content of the solid matrix is the dominant factor controlling sorption nih.gov.

Key Research Findings on PBDE Sorption:

Influence of Organic Matter: Studies on various PBDEs, including tetrabromodiphenyl ethers, have demonstrated a strong positive correlation between the sorption coefficient and the fraction of organic carbon (foc) in soil and sediment nih.gov. This indicates that environments with higher organic matter content, such as forests and wetlands, will act as significant sinks for this compound.

Sorption Isotherms: The relationship between the concentration of a chemical sorbed to a solid and its concentration in the surrounding aqueous phase at equilibrium is described by sorption isotherms. For many PBDEs, the Freundlich isotherm model has been found to accurately describe their sorption behavior in soils and sediments. This model accounts for the heterogeneity of sorption sites on the solid matrix.

Effect of Bromination: In general, the tendency for PBDEs to partition to sediments increases with the degree of bromination nih.govqub.ac.uk. Higher brominated congeners, being more hydrophobic, exhibit stronger sorption to particulate matter epa.gov. Therefore, as a tetrabrominated congener, this compound is expected to have a high affinity for sediment and soil particles.

| Environmental Medium | Key Sorption Factor | Expected Behavior of this compound |

| Soil | Organic Carbon Content nih.gov | Strong binding to soil particles, leading to accumulation, particularly in soils with high organic matter. |

| Sediment | Organic Carbon Content & Degree of Bromination nih.govqub.ac.ukepa.gov | High affinity for partitioning into sediments, which can act as long-term reservoirs of the compound. |

Ecological Dynamics and Biological Interactions of 2,3,4,5 Tetrabromodiphenyl Ether

Bioaccumulation and Biomagnification Potential in Food Webs

Polybrominated diphenyl ethers (PBDEs) are recognized for their hydrophobic nature, which allows them to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. researchgate.netnih.govepa.gov Among the various PBDE congeners, the lower-brominated forms like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) have demonstrated a significant potential for biomagnification, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain. researchgate.net

Studies have shown that BDE-47 is one of the most predominant PBDE congeners found in environmental samples and biological tissues. researchgate.netepa.gov Its presence has been documented in various aquatic and terrestrial food webs. For instance, in a Lake Michigan food web study, BDE-47 was found to biomagnify. nih.gov The process of biomagnification poses a considerable threat to the health of organisms at higher trophic levels. researchgate.net

In marine environments, BDE-47 is considered one of the most bioavailable PBDE congeners. mdpi.com It exhibits a high bioconcentration factor and its bioaccumulation is time-dependent, with a long half-life in water. mdpi.com Research in Liaodong Bay, North China, indicated that the bioconcentration factors for tetrabrominated to hexabrominated diphenyl ethers in the marine food web can be substantial, highlighting their strong bioaccumulative potential. mdpi.com

Conversely, more highly brominated PBDEs, such as BDE-209, have shown a lower tendency to biomagnify and in some cases, their concentrations decrease at higher trophic levels. nih.gov This suggests that the bioaccumulation behavior of PBDEs is highly dependent on the specific congener.

| Organism/Food Web | Finding | Reference |

| Lake Michigan Food Web | BDE-47 was found to biomagnify. | nih.gov |

| Marine Food Webs | Tetrabrominated to hexabrominated diphenyl ethers have high bioconcentration factors. | mdpi.com |

| General | Lower-brominated PBDEs have higher biomagnification factors than higher-brominated ones. | researchgate.net |

Trophic Transfer Efficiency Across Ecological Trophic Levels

The efficiency with which 2,2',4,4'-tetrabromodiphenyl ether is transferred between trophic levels is a critical factor in its biomagnification. Studies investigating various food chains have provided insights into this process.

In a study of three small terrestrial food chains, a variety of PBDE congeners, including BDE-47, were found to biomagnify in predatory birds. researchgate.net The biomagnification factors (BMFs), which represent the ratio of the concentration in a predator to that in its prey, ranged from 2 to 34 for the sum of PBDEs in the predatory bird food chains. researchgate.net This indicates an efficient transfer and accumulation of these compounds up the food chain.

Research on marine food webs has also demonstrated the trophic transfer of BDE-47. A study across four trophic levels in a marine food web around Scotland investigated the concentrations of various PCB and PBDE congeners, including BDE-47, and calculated trophic magnification factors (TMFs) to assess biomagnification risk. nih.gov

The trophic transfer of BDE-47 can be influenced by the metabolic capacity of the predator. For example, in a small rodent-fox food chain, no biomagnification of PBDEs was observed, which was attributed to the high metabolic capacity of the fox for such compounds. researchgate.net This highlights that the trophic transfer efficiency is not uniform across all species and food webs.

| Food Chain | Trophic Transfer Finding | Biomagnification Factor (BMF) / Trophic Magnification Factor (TMF) | Reference |

| Terrestrial Predatory Birds | Efficient transfer and biomagnification of BDE-47. | BMFs ranged from 2 to 34 for total PBDEs. | researchgate.net |

| Small Rodent-Fox | No observed biomagnification of PBDEs. | Not applicable. | researchgate.net |

| Scottish Marine Food Web | Investigation of TMFs for BDE-47 to assess biomagnification risk. | TMFs were calculated. | nih.gov |

Biotic Uptake, Absorption, and Distribution within Organisms

The uptake of 2,2',4,4'-tetrabromodiphenyl ether by organisms can occur through various routes, including dietary intake and absorption from the surrounding environment, such as water and sediment. mdpi.com Due to their lipophilic nature, PBDEs readily partition into the fatty tissues of organisms upon absorption. epa.gov

In aquatic organisms, BDE-47 can be absorbed from the water column and from contaminated sediments. Marine bivalves, due to their filter-feeding habits, can accumulate significant amounts of pollutants like BDE-47 from seawater, sediment, and microalgae. nih.gov In fact, BDE-47 is often the most highly concentrated PBDE congener found in bivalves. nih.gov

Once absorbed, BDE-47 is distributed throughout the organism. Studies on fish have shown that PBDEs can be found in both liver and muscle tissues, with no significant differences in concentration between the two in some cases. nih.gov In medaka fish, a steady bioaccumulation of BDE-47 was observed during the growing period. nih.gov In female medaka, a decrease in BDE-47 levels was noted during the reproductive phase, which coincided with the transfer of the compound to their embryos, indicating maternal transfer as a significant distribution pathway. nih.gov

| Organism | Uptake Route | Distribution | Reference |

| Marine Bivalves | Filter-feeding (water, sediment, microalgae) | Accumulates to high concentrations. | nih.gov |

| Fish (General) | Dietary and environmental | Found in liver and muscle tissues. | nih.gov |

| Medaka Fish (Oryzias latipes) | Dietary | Steady accumulation during growth; maternal transfer to embryos. | nih.gov |

Ecological Response Mechanisms and Pathways of Interaction in Biota

Exposure to 2,2',4,4'-tetrabromodiphenyl ether can elicit a range of toxicological effects in wildlife, impacting various physiological systems. nih.gov The mechanisms underlying its toxicity often involve oxidative stress, DNA damage, and cellular apoptosis. mdpi.comnih.gov

Endocrine System Modulation (e.g., Thyroid Hormone System in Wildlife)

A significant body of research has identified PBDEs, including BDE-47, as endocrine-disrupting chemicals (EDCs). nih.govsvdcdn.comdoi.gov These substances can interfere with the normal functioning of the endocrine system, which regulates crucial biological processes. doi.gov

The thyroid hormone system is a primary target of BDE-47. nih.gov Studies have shown that exposure to BDE-47 can lead to a reduction in plasma thyroid hormone levels, particularly thyroxine (T4). nih.govnih.gov In a study on fathead minnows, dietary exposure to BDE-47 resulted in depressed plasma T4 levels. nih.gov This disruption of thyroid hormone homeostasis can have cascading effects on development, metabolism, and reproduction. asu.edu For example, in birds and fish, abnormal thyroid function has been linked to decreased fertility. asu.edu

Neurological Pathways and Developmental Responses

2,2',4,4'-tetrabromodiphenyl ether has been shown to be a developmental neurotoxicant. researchgate.netmdpi.com Exposure during early life stages can lead to adverse effects on the developing brain and nervous system. researchgate.net

In zebrafish embryos, exposure to BDE-47 has been linked to developmental toxicity, including reduced survival and hatching rates, as well as an increased rate of abnormalities. researchgate.net Furthermore, studies on zebrafish larvae have demonstrated changes in locomotor activity following embryonic exposure to BDE-47. dntb.gov.ua Research using PC12 cells, a neuron-like cell line, has shown that BDE-47 can induce cytotoxicity by attenuating mitochondrial respiration and enhancing glycolysis. nih.gov

Immunological System Interactions

The immune system of wildlife can also be compromised by exposure to 2,2',4,4'-tetrabromodiphenyl ether. Studies on marine invertebrates have provided evidence of its immunotoxicity. nih.gov

In the Manila clam, Ruditapes philippinarum, exposure to BDE-47 was found to have significant toxic effects on the immune function of their hemocytes (blood cells). nih.gov The observed effects included a decline in hemocyte viability, a reduction in the proportion of granulocytes, and hampered phagocytic and bacteriolytic activity. nih.gov The underlying mechanism for this immunotoxicity may involve the overproduction of reactive oxygen species (ROS) and alterations in cellular signaling pathways. nih.gov

Cellular and Molecular Mechanisms (e.g., Oxidative Stress, Apoptosis, Gene Expression)

The toxicological impact of 2,3,4,5-tetrabromodiphenyl ether (BDE-47) at the cellular and molecular level is a primary driver of its adverse effects on ecological receptors. The principal mechanisms identified include the induction of oxidative stress, the triggering of apoptosis (programmed cell death), and the alteration of gene expression. nih.govnih.gov

Oxidative Stress

Exposure to BDE-47 consistently leads to oxidative stress in a variety of organisms. nih.govnih.gov This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of an organism's antioxidant defense systems to neutralize them. mdpi.com The overproduction of ROS can cause significant damage to vital cellular components like DNA, proteins, and lipids. nih.govmdpi.com

In aquatic organisms, BDE-47 has been shown to induce oxidative stress. nih.gov Studies on rainbow trout (Oncorhynchus mykiss) cell lines (gill and liver) revealed that exposure to BDE-47 resulted in a significant increase in ROS production, suggesting that the compound's toxicity is mediated, at least in part, by oxidative stress. nih.gov The liver cells showed a marked enhancement in ROS production, indicating that their antioxidant defense pathways may be overwhelmed. nih.gov Similarly, in the nematode Caenorhabditis elegans, BDE-47 was found to induce oxidative stress, which was directly linked to germ cell apoptosis. nih.gov Treatment with an antioxidant, N-acetyl-L-cysteine, was able to counteract the BDE-47-induced apoptosis, confirming the role of oxidative stress in its reproductive toxicity. nih.gov

In mammalian cells, such as mouse macrophages (RAW264.7 cells), BDE-47 exposure led to a significant increase in cellular ROS levels. nih.gov This increase in ROS was identified as a critical event leading to mitochondrial damage and subsequent apoptosis. nih.gov Further research on primary rat hippocampal neurons demonstrated that even low, nanomolar concentrations of BDE-47 could increase intracellular ROS, leading to inhibited axonal growth. mdpi.com

The following table summarizes key findings on BDE-47-induced oxidative stress from various studies.

| Ecological Receptor | Cell/Tissue Type | Key Findings on Oxidative Stress | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Gill (RTgill-W1) and Liver (RTL-W1) cells | Enhanced production of reactive oxygen species (ROS), suggesting overwhelming of antioxidant defense pathways, particularly in liver cells. | nih.gov |

| Nematode (Caenorhabditis elegans) | Germ cells | Induced oxidative stress, which was a direct cause of germ cell apoptosis. | nih.gov |

| Mouse | Macrophages (RAW264.7 cells) | Significant increase in intracellular ROS levels, identified as a critical upstream event for mitochondrial apoptosis. | nih.gov |

| Rat | Primary Hippocampal Neurons | Increased intracellular ROS at nanomolar concentrations, associated with inhibited axonal growth. | mdpi.com |

| Porcine | Early Embryos | Induced oxidative stress, which is linked to mitochondrial dysfunction and impaired embryonic development. | nih.gov |

Apoptosis

Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis. However, inappropriate activation of apoptosis by chemical contaminants like BDE-47 can lead to tissue damage and impaired function. nih.govnih.gov A primary mechanism through which BDE-47 induces apoptosis is via the mitochondrial pathway, often initiated by oxidative stress. nih.govresearchgate.net

In mouse macrophage cells, BDE-47 exposure resulted in a significant increase in apoptosis. nih.gov This was characterized by a decrease in the mitochondrial membrane potential, the release of cytochrome C from the mitochondria, and the activation of caspases, a family of proteases that execute the apoptotic process. nih.govresearchgate.net These findings clearly indicate that BDE-47 triggers cell death through the intrinsic, mitochondria-mediated apoptotic pathway. nih.gov

The table below presents selected research findings on BDE-47-induced apoptosis.

| Ecological Receptor | Cell/Tissue Type | Key Findings on Apoptosis | Reference |

| Mouse | Macrophages (RAW264.7 cells) | Decreased cell viability and prominent increase in apoptosis via the mitochondrial pathway (decreased mitochondrial membrane potential, cytochrome C release, caspase activation). | nih.govresearchgate.net |

| Nematode (Caenorhabditis elegans) | Germ cells | Induced germ cell apoptosis through oxidative stress via a MAPK-mediated, p53-independent pathway. | nih.gov |

| Porcine | Early Embryos | Increased apoptosis, contributing to impaired early embryonic development and reduced blastocyst rate. | nih.gov |

| Marine Clams (Ruditapes philippinarum) | Gills | Upregulation of genes involved in apoptosis pathways following exposure. | mdpi.com |

Gene Expression

BDE-47 can significantly alter the expression of a wide range of genes, affecting numerous biological pathways. mdpi.comfrontiersin.org These alterations are fundamental to its toxicity, underlying the observed physiological and developmental effects.

In zebrafish (Danio rerio), early life stage exposure to BDE-47 resulted in altered transcription of genes related to sexual differentiation and hormone signaling, including estrogen receptors (erα, erβ), androgen receptor (ar), and aromatase (arom). researchgate.net In another zebrafish study, dietary exposure led to a weak induction of CYP1A1 mRNA, a gene involved in detoxification, but did not significantly affect other measured genes like those for vitellogenin or thyroid stimulating hormone. nih.gov

Transcriptomic studies in mangrove plants (Kandelia obovata) revealed that BDE-47 exposure suppressed the expression of genes associated with photosynthesis, particularly those in the photosystem I and II reaction systems. mdpi.com In 3T3-L1 preadipocyte cells, BDE-47 was found to alter the expression of genes involved in the cell cycle and the PPARγ pathway, which is critical for adipocyte differentiation. nih.gov This suggests a potential role for BDE-47 as an environmental "obesogen."

A meta-analysis of transcriptomic data has shown that BDE-47 exposure in neural models affects genes enriched in pathways related to chromosome segregation and mitosis, highlighting its potential neurodevelopmental toxicity. mdpi.com In marine clams, high-throughput sequencing identified thousands of differentially expressed genes following BDE-47 exposure, with enriched pathways including detoxification, antioxidant defense, immune response, and apoptosis. mdpi.com

The following table summarizes the effects of BDE-47 on gene expression in different ecological receptors.

| Ecological Receptor | Tissue/Cell Type | Affected Genes/Pathways | Key Findings | Reference |

| Fathead Minnow (Pimephales promelas) | Whole body | Estrogen receptor α (erα), estrogen receptor β (erβ), androgen receptor (ar), aromatase (arom) | Altered expression of genes critical for sexual differentiation and endocrine function. | researchgate.net |

| Zebrafish (Danio rerio) | Whole body | Cytochrome P450 1A1 (CYP1A1) | Weak induction of a detoxification gene. | nih.gov |

| Xenopus laevis (Amphibian) | Brain | Thyroid hormone-associated genes | Downregulation of thyroid hormone-related gene expression, suggesting disruption of thyroid signaling. | nih.gov |

| Mangrove (Kandelia obovata) | Leaves | Photosynthesis-related genes (PSI, PSII) | Predominant suppression of genes involved in photosynthesis. | mdpi.com |

| Mouse | 3T3-L1 preadipocytes | Cell cycle, p53 signaling, PPARγ pathway | Altered expression of genes that regulate adipocyte differentiation. | nih.gov |

| Marine Clams (Ruditapes philippinarum) | Gills | Detoxification, antioxidant defense, immune response, apoptosis pathways | Wide-ranging changes in gene expression across multiple crucial cellular functions. | mdpi.com |

Reproductive System Interactions in Ecological Receptors

BDE-47 is recognized as an endocrine-disrupting chemical that can interfere with the reproductive systems of various ecological receptors, including fish, amphibians, birds, and mammals. nih.govnih.govpsu.edu Its effects are often mediated through interactions with hormone signaling pathways, leading to impaired reproductive development, function, and success. researchgate.netteluq.ca

Fish

In fish, exposure to BDE-47 during early life stages can have lasting consequences on reproductive health. researchgate.net A study on fathead minnows (Pimephales promelas) exposed from fertilization onward showed that BDE-47 could alter the expression of key genes involved in sexual differentiation. researchgate.net While this study did not find significant effects on the sex ratio or gonad histology at the tested doses, the changes in gene expression (e.g., for estrogen and androgen receptors) indicate a potential for endocrine disruption. researchgate.net In adult male zebrafish, exposure to BDE-47 has been shown to affect sexual behaviors and reproductive function. researchgate.net Spermatogenesis in fish is highly dependent on a delicate balance of steroid hormones, and disruption of these hormonal pathways by chemicals like BDE-47 can lead to abnormal gonad differentiation and reduced fertility. teluq.ca

Amphibians

Amphibians are considered particularly vulnerable to endocrine-disrupting chemicals due to their permeable skin and complex, hormone-regulated metamorphosis. frontiersin.orgnih.gov Exposure to BDE-47 has been shown to disrupt thyroid hormone signaling in Xenopus laevis tadpoles, which is critical for their development and metamorphosis. nih.gov By downregulating thyroid hormone-related genes in the brain, BDE-47 can hinder normal growth and development. nih.gov Since thyroid hormones and reproductive hormones are interconnected, such disruptions during development can have cascading effects on the maturation of the reproductive system. nih.govnih.gov The metabolite 6-OH-BDE-47 has also been shown to cause developmental toxicity in zebrafish, potentially by downregulating the thyroid hormone receptor. nih.gov

Birds

While specific studies on the reproductive effects of this compound in birds are limited in the provided context, research on the metabolism of BDE-47 in chickens (Gallus gallus domesticus) shows that it is readily absorbed and deposited in lipophilic tissues like adipose tissue and skin. acs.org The metabolic pathway includes oxidation and debromination, creating hydroxylated metabolites that could have their own biological activity. acs.org Given that BDE-47 is a known developmental neurotoxicant and endocrine disruptor in other species, its bioaccumulation in birds is a significant concern for reproductive health. nih.gov

Mammals

In vivo studies using rodent models have provided clear evidence of BDE-47's impact on the female reproductive system. In rats, developmental exposure to low doses of BDE-47, relevant to human exposure levels, led to alterations in ovarian development in female offspring. nih.gov Specifically, effects included a decrease in ovarian weight and a reduction in the number of tertiary follicles, which are essential for ovulation. nih.gov These changes were accompanied by decreased serum estradiol (B170435) concentrations, indicating a disruption of ovarian steroidogenesis. nih.gov Furthermore, BDE-47 has been shown to exert estrogenic activity in immature rats by inducing the expression of calbindin-D9k, a biomarker for estrogenic compounds, in the uterus. psu.edu This action was mediated through the estrogen receptor, as an antagonist could block the effect. psu.edu

The table below provides a summary of the reproductive system interactions of BDE-47 in various ecological receptors.

| Ecological Receptor | Key Findings on Reproductive System Interactions | Reference |

| Fathead Minnow (Pimephales promelas) | Early life stage exposure altered the expression of genes involved in sexual differentiation (e.g., estrogen and androgen receptors). | researchgate.net |

| Xenopus laevis (Amphibian) | Disrupted thyroid hormone signaling, which is crucial for development and subsequent reproductive maturation, by downregulating related genes in the brain. | nih.gov |

| Rat (Rattus norvegicus) | Developmental exposure in female offspring led to decreased ovarian weight, altered folliculogenesis (fewer tertiary follicles), and lower serum estradiol. | nih.gov |

| Rat (Rattus norvegicus) | Exhibited estrogenic activity by increasing uterine weight and inducing the estrogen-responsive gene Calbindin-D9k via an estrogen receptor-mediated pathway. | psu.edu |

| Porcine | Exposure inhibited early embryonic development, reducing the blastocyst rate, in part through increased apoptosis and disruption of mitochondrial function. | nih.gov |

Structure Activity Relationships Sar in Environmental Processes of Pbdes with Implications for 2,3,4,5 Tetrabromodiphenyl Ether

Influence of Bromine Substitution Patterns on Environmental Mobility and Bioavailability

The environmental mobility and bioavailability of PBDEs are largely governed by their lipophilicity and resistance to degradation, both of which are directly related to the degree and pattern of bromine substitution. mdpi.com Generally, as the number of bromine atoms increases, the lipophilicity of the congener also increases, leading to stronger partitioning into soil, sediment, and biota. nih.gov This trend suggests that lower brominated congeners, such as tetrabromodiphenyl ethers, may exhibit greater mobility in certain environmental compartments compared to their more highly brominated counterparts.

Studies have shown that PBDEs are widespread environmental contaminants, found in soil, water, and various ecosystems. mdpi.comnih.gov Their persistence and bioaccumulative nature are significant concerns. nih.govmdpi.com The congener 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) is one of the most prominent PBDEs detected in environmental and biological samples. nih.govnih.govepa.gov This highlights the environmental relevance of tetrabrominated congeners.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the environmental properties and behavior of chemicals based on their molecular structure. nih.gov These models are particularly useful for classes of compounds like PBDEs, where experimental data for all 209 possible congeners are not available. nih.govuninsubria.it

QSAR studies have been developed to predict various endpoints for PBDEs, including their physicochemical properties, environmental fate, and toxicological effects. uninsubria.itcadaster.eu These models often use molecular descriptors that quantify different aspects of the molecular structure, such as size, shape, and electronic properties, to correlate with a specific activity or property. nih.gov For PBDEs, descriptors related to the number and position of bromine atoms are crucial for accurate predictions.

The CADASTER Project, for example, aimed to integrate in-silico models like QSARs into risk assessment procedures for emerging pollutants, including brominated flame retardants. uninsubria.it Such models can be used to estimate properties like water solubility, soil sorption coefficients, and bioaccumulation factors, which are essential for assessing the environmental fate of congeners like 2,3,4,5-tetrabromodiphenyl ether. nih.govcadaster.eu While specific QSAR predictions for this compound were not detailed in the provided search results, the established methodologies can be applied to this congener to fill data gaps and support risk assessment. uninsubria.it

Structural Determinants of Biotransformation Pathways and Metabolite Formation

The biotransformation of PBDEs is a critical process that can alter their toxicity and persistence. The metabolic pathways are highly dependent on the bromine substitution pattern of the parent congener. nih.gov Cytochrome P450 (CYP) enzymes, particularly CYP2B6, play a major role in the oxidative metabolism of PBDEs. nih.gov

Studies on the well-characterized congener BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) have shown that biotransformation primarily involves hydroxylation, leading to the formation of various hydroxylated PBDEs (OH-PBDEs). nih.gov The position of hydroxylation is influenced by the existing bromine atoms. For BDE-47, major metabolites include 5-hydroxy-2,2',4,4'-tetrabromodiphenyl ether and 6-hydroxy-2,2',4,4'-tetrabromodiphenyl ether. nih.gov

The bromine substitution pattern of this compound, with its unique arrangement of bromines, would likely lead to a distinct profile of metabolites. The presence of an unsubstituted position on one of the phenyl rings would be a likely site for initial enzymatic attack. The formation of hydroxylated and potentially other metabolites is a key consideration, as these transformation products can sometimes be more toxic than the parent compound. For example, some OH-PBDEs have been shown to have a higher affinity for certain biological receptors.

Furthermore, debromination is another significant transformation pathway for PBDEs. Under certain conditions, such as UV irradiation, higher brominated PBDEs can be broken down into lower brominated congeners. nih.gov For instance, BDE-47 can be transformed into tri- and di-brominated diphenyl ethers. nih.gov This process is important as it can lead to the formation of more mobile and potentially more bioavailable congeners in the environment.

Structure-Activity Relationships in Ecological Receptor Binding (e.g., Aryl Hydrocarbon Receptor, Transthyretin)

The toxicological effects of PBDEs are often mediated through their interaction with specific cellular receptors. The structure of a PBDE congener is a key determinant of its binding affinity for these receptors.

Aryl Hydrocarbon Receptor (AhR): The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of a wide range of environmental contaminants, including dioxins and some PCBs. nih.gov While many PBDEs are not potent AhR agonists, some congeners and their metabolites can interact with this receptor. researchgate.netnih.gov The planarity of the molecule, which is influenced by the number and position of ortho-bromine atoms, is a critical factor for AhR binding. nih.gov A study on BDE-47 found that it could activate the AhR-mediated pathway in cochlear hair cells. researchgate.netnih.gov The specific binding affinity of this compound for the AhR would depend on its ability to adopt a coplanar conformation, which is influenced by its asymmetric bromine substitution.

Transthyretin (TTR): Transthyretin (TTR) is a transport protein for thyroxine (T4) and retinol-binding protein. nih.gov Many PBDEs, and particularly their hydroxylated metabolites, can bind to TTR and displace T4, potentially leading to disruptions in thyroid hormone homeostasis. epa.gov The structural similarity between OH-PBDEs and T4 is a key factor in this interaction. The binding affinity is influenced by the position of the hydroxyl group and the bromine atoms. While direct binding data for this compound to TTR was not found, it is plausible that its hydroxylated metabolites could interact with this protein, a common characteristic among PBDEs.

Below is a table summarizing the binding interactions of a representative tetrabromodiphenyl ether congener, BDE-47, with ecological receptors.

| Receptor | Ligand | Effect |

| Aryl Hydrocarbon Receptor (AhR) | 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Activation of AhR-mediated pathways researchgate.netnih.gov |

| Transthyretin (TTR) | Hydroxylated metabolites of PBDEs | Competitive binding, displacement of thyroxine epa.gov |

Advanced Analytical Methodologies for Environmental Assessment of 2,3,4,5 Tetrabromodiphenyl Ether

Sample Collection and Preparation for Diverse Environmental Matrices

The initial and one of the most critical steps in the analytical workflow is the collection of a representative sample, followed by appropriate preparation to make it suitable for extraction. The procedures vary significantly depending on the environmental matrix being investigated. cdc.govresearchgate.net

Water: For aqueous samples, collection typically involves grabbing 1-liter samples in pre-cleaned amber glass bottles to prevent photodegradation. epa.gov According to U.S. EPA Method 1614A, water samples are defined as those containing less than one percent solids. epa.gov These samples are often filtered to separate dissolved-phase compounds from those adsorbed to suspended particulate matter. usgs.gov Solid-phase extraction (SPE) cartridges can be used on-site to pre-concentrate the analytes from large volumes of water.

Soil and Sediment: Soil and sediment samples are collected using core samplers or grabs. They are typically homogenized to ensure representativeness. env.go.jp For solid samples like sediment, a common preparation step involves grinding or homogenizing the coarse solids. epa.gov Samples are often freeze-dried and sieved to create a uniform particle size before extraction.

Air: Air sampling methodologies for persistent organic pollutants like tetraBDEs often involve high-volume samplers that draw air through a glass fiber filter (GFF) to capture particle-bound compounds, followed by a sorbent material like polyurethane foam (PUF) or a resin such as XAD-2 to trap gas-phase compounds. nih.gov

Biota (Tissues): Biological tissues, such as fish or marine mammals, are dissected, and the target tissues are homogenized. cdc.govepa.gov Due to the lipophilic nature of this compound, tissues with higher lipid content are often of primary interest.

A summary of sample types and their initial preparation is provided below.

| Environmental Matrix | Collection Method | Preparation Steps |

| Water | Grab sampling in amber glass bottles | Filtration, Solid-Phase Extraction (SPE) |

| Soil/Sediment | Core samplers, grabs | Homogenization, Freeze-drying, Sieving |

| Air | High-volume sampling | Separation of filter (particulate) and sorbent (gas-phase) |

| Tissue | Dissection | Homogenization, Weighing |

Extraction and Cleanup Procedures for Trace Analysis

Extracting the target analyte from the complex sample matrix and removing interfering substances are crucial for achieving low detection limits and accurate quantification. researchgate.netnih.gov

Extraction Techniques:

Soxhlet Extraction: A classic and robust technique, Soxhlet extraction is widely used for solid samples like soil, sediment, and sludge. cdc.govenv.go.jpthermofisher.com It involves continuous extraction with an organic solvent (e.g., toluene, hexane/acetone) over an extended period (e.g., 24 hours). thermofisher.com

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This modern technique uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples more efficiently and with less solvent than traditional methods. cdc.govresearchgate.net

Solid-Phase Extraction (SPE): SPE is the standard for aqueous samples. Water is passed through a cartridge containing a solid adsorbent (e.g., C18, polystyrene-divinylbenzene), which retains the analyte. The analyte is then eluted with a small volume of organic solvent. epa.govusgs.govnih.gov

Liquid-Liquid Extraction (LLE): LLE is another option for water samples, involving partitioning the analyte from the water into an immiscible organic solvent like hexane. cdc.govwitpress.com

Cleanup Procedures: After extraction, the raw extracts often contain co-extracted matrix components (e.g., lipids, humic acids) that can interfere with analysis. cdc.gov Cleanup is therefore essential.

Gel Permeation Chromatography (GPC): GPC is effective for removing high-molecular-weight interferences like lipids from biological sample extracts. labrulez.com

Adsorption Chromatography: Multi-layered silica (B1680970) gel columns are commonly used for cleanup. nih.govresearchgate.net The silica can be modified with sulfuric acid to remove oxidizable substances and with potassium hydroxide (B78521) for acidic compounds. Alumina and Florisil columns are also frequently employed for fractionation and purification. nih.govthermofisher.commdpi.com

A table summarizing common extraction and cleanup methods is presented below.

| Extraction Method | Applicable Matrix | Common Solvents | Cleanup Technique |

| Soxhlet Extraction | Soil, Sediment, Sludge, Air Filters | Toluene, Hexane/Acetone | Multi-layer Silica Column, Alumina Column |

| Accelerated Solvent Extraction (ASE) | Soil, Sediment, Tissue | Hexane/Dichloromethane | GPC (for tissue), Florisil Column |

| Solid-Phase Extraction (SPE) | Water | Dichloromethane, Hexane | Often integrated; further cleanup may not be needed |

| Liquid-Liquid Extraction (LLE) | Water | Petroleum Ether, Hexane | Acid/Base Washing, Silica Column |

High-Resolution Chromatographic Separation Techniques (e.g., Gas Chromatography)

Gas chromatography (GC) is the standard separation technique for the analysis of polybrominated diphenyl ethers (PBDEs) due to their volatility and thermal stability. thermofisher.comsigmaaldrich.comnih.gov The goal is to separate the target analyte, 2,3,4,5-tetrabromodiphenyl ether, from other PBDE congeners and matrix components.

Capillary Columns: The separation is typically achieved on low-polarity capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms). researchgate.netlabrulez.com Column dimensions are critical; for instance, a 15 m x 0.25 mm I.D. x 0.10 µm film thickness column can provide good separation in under 15 minutes. thermofisher.comlabrulez.com

Injector Techniques: A temperature-programmed splitless injection is often used to minimize the thermal degradation of PBDEs and reduce contact with hot metal surfaces in the injector port. labrulez.com

Temperature Program: The GC oven temperature is carefully programmed to ensure the separation of various congeners. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 320°C), and hold for a period to elute the highly brominated congeners. nih.gov

| GC Parameter | Typical Condition | Purpose |

| Column | DB-5ms (or similar), 15-30 m length, 0.25 mm I.D., 0.1-0.25 µm film | Separation of PBDE congeners |

| Carrier Gas | Helium | Inert mobile phase |

| Injection Mode | Programmed Temperature Vaporizing (PTV), Splitless | Efficient transfer of analytes, minimize degradation |

| Oven Program | Ramped from ~70°C to >300°C | Sequential elution based on volatility |

Mass Spectrometric Detection and Quantification Strategies (e.g., HRMS, ECNI-MS)

Mass spectrometry (MS) coupled with GC is the definitive technique for the identification and quantification of this compound due to its high selectivity and sensitivity. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or magnetic sector mass spectrometers, provide high mass accuracy (<5 ppm). thermofisher.comthermofisher.com This allows for the determination of the elemental composition of an ion, providing unambiguous identification and differentiation from matrix interferences with the same nominal mass. thermofisher.comnih.gov

Electron Capture Negative Ionization (ECNI): ECNI is a soft ionization technique that is highly sensitive for electronegative compounds like PBDEs. nih.govepa.gov In ECNI mode, the bromine atoms are readily lost, and the bromide ions (m/z 79 and 81) are often monitored for quantification, providing very low detection limits. epa.govnih.gov However, it provides less structural information compared to other techniques. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS): Instruments like triple quadrupole (QQQ) mass spectrometers operating in multiple reaction monitoring (MRM) mode offer excellent selectivity and sensitivity by monitoring specific fragmentation pathways (precursor ion → product ion). nih.govnih.gov This technique is a robust and often more affordable alternative to HRMS for complex sample analysis. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is a newer, soft ionization source for GC that can enhance the formation of the molecular ion with reduced fragmentation, which is particularly useful for improving the sensitivity of MS/MS transitions for compounds like PBDEs. chromatographyonline.comresearchgate.net

A comparison of common MS techniques is provided below.

| MS Technique | Ionization Mode | Key Advantage | Typical Application |

| HRMS | Electron Ionization (EI) | High mass accuracy, unambiguous identification | Confirmatory analysis, complex matrices |

| MS | Electron Capture Negative Ionization (ECNI) | Very high sensitivity for brominated compounds | Ultra-trace quantification |

| MS/MS (QQQ) | Electron Ionization (EI) | High selectivity, good sensitivity, cost-effective | Routine quantification in complex matrices |

| APCI-MS/MS | Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization, enhanced molecular ion, high sensitivity | Analysis of thermally labile or highly brominated congeners |

Isotope Dilution and Internal Standard Approaches for Method Validation

To ensure the accuracy and reliability of analytical results, especially in complex environmental matrices, isotope dilution and internal standard methods are indispensable. epa.govnih.gov

Isotope Dilution Mass Spectrometry (IDMS): This is considered the gold standard for quantitative analysis. nih.govnih.gov A known amount of a stable, isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-labeled this compound) is added to the sample prior to extraction. epa.govthermofisher.com This labeled standard behaves identically to the native analyte throughout the extraction, cleanup, and analysis processes. By measuring the ratio of the native analyte to the labeled standard in the final extract, any losses during sample preparation can be precisely corrected for, leading to highly accurate quantification. nih.govbirmingham.ac.uk

Internal Standards: An internal standard is a compound that is chemically similar to the analyte but not expected to be present in the sample. It is added to the final extract just before instrumental analysis. thermofisher.com Its purpose is to correct for variations in instrument response and injection volume. For PBDE analysis, ¹³C-labeled congeners that are not part of the target analyte list are often used. isotope.com In some cases, fluorinated PBDE analogs have been used as a more cost-effective alternative to carbon-labeled standards. accustandard.com

Challenges in Congener-Specific Analysis and Isomer Differentiation

The analysis of this compound is complicated by the existence of 41 other possible tetraBDE isomers, many of which have similar physicochemical properties. epa.gov

Chromatographic Co-elution: A major challenge is the chromatographic separation of all isomers. Many congeners may co-elute on standard GC columns. For example, the pair BDE-49 (2,2',4,5'-tetraBDE) and BDE-71 (2,3',4',6-tetraBDE) are known to be difficult to separate. thermofisher.comthermofisher.com Achieving baseline separation for all 42 tetraBDEs, including the 2,3,4,5- isomer, is extremely difficult and requires highly optimized chromatographic conditions or multi-dimensional GC techniques.

Isomer Differentiation by MS: While standard electron ionization MS provides fragmentation patterns, many PBDE isomers yield very similar mass spectra, making unambiguous identification based on spectra alone challenging. accustandard.com High-resolution mass spectrometry can confirm the elemental composition, but it cannot differentiate between isomers. The definitive identification of a specific isomer like this compound relies on the combination of its chromatographic retention time matching that of an authentic analytical standard.

Metabolite Interference: In biological samples, hydroxylated metabolites of BDE-47 have been identified. nih.gov These metabolites can potentially interfere with the analysis of other PBDE congeners if not properly separated or distinguished by the mass spectrometer.

Ubiquitous Background Contamination: PBDEs are ubiquitous in the environment, including in laboratory air and equipment. researchgate.net This poses a significant risk of sample contamination, which can lead to false-positive results, especially when measuring at ultra-trace levels. Rigorous quality control, including frequent analysis of procedural blanks, is essential to monitor and control for background contamination. cdc.govresearchgate.net

Environmental Remediation and Management Strategies for Pbde Contamination

In-Situ Remediation Technologies for Contaminated Sediments and Soils

In-situ remediation involves treating contaminants directly in their location, which minimizes site disruption and reduces the risk of spreading contamination during excavation and transport. epa.gov These methods are often considered cost-effective and ecologically favorable options for large-scale contamination. epa.govresearchgate.net

Key in-situ approaches for PBDE-contaminated media include:

Bioremediation: This strategy aims to stimulate the activity of naturally occurring microorganisms in the soil or sediment to degrade contaminants. epa.gov For PBDEs, this can involve anaerobic reductive debromination, where microbes remove bromine atoms, making the compounds less toxic and more susceptible to further degradation. frontiersin.orgnih.gov The addition of nutrients or electron donors can enhance this process. nih.gov In some cases, specific microbial cultures known for their dehalogenating capabilities are introduced, a process known as bioaugmentation. epa.gov

Chemical Treatment: This involves injecting chemical reagents into the subsurface to destroy or immobilize contaminants.

In-Situ Chemical Oxidation (ISCO): Oxidants like persulfate or permanganate (B83412) are introduced to chemically break down PBDEs. nih.govresearchgate.net A study demonstrated that persulfate oxidation could be a key step in a combined treatment approach for PBDE-contaminated soil. nih.gov

In-Situ Chemical Reduction: Reagents such as zero-valent iron (ZVI) can be used to promote the reductive debromination of PBDEs. researchgate.net

Stabilization/Solidification: This technique does not destroy the contaminants but reduces their mobility and bioavailability. epa.gov It involves mixing binding agents, such as cement or biochar, with the contaminated soil or sediment to physically encapsulate the pollutants or chemically bind them within a solid matrix. nih.govresearchgate.net A study on co-contaminated soil found that applying biochar and bentonite (B74815) effectively immobilized heavy metals, which can be a crucial first step before treating organic pollutants like PBDEs. nih.gov

Phytoremediation: This approach uses plants to remove, degrade, or contain contaminants. nih.govdiva-portal.org Certain plants can absorb PBDEs from the soil, a process known as phytoextraction. researchgate.net Additionally, the area around plant roots (the rhizosphere) can harbor microbial populations that contribute to the degradation of pollutants, a process called rhizoremediation. researchgate.netnih.gov

A combined approach, such as coupling metal stabilization with subsequent chemical oxidation and bioremediation, has shown high efficiency, achieving a 94.6% degradation of PBDEs in one study. nih.govresearchgate.net

Ex-Situ Remediation Approaches for Polluted Matrices

Ex-situ remediation requires the excavation of contaminated soil or dredging of sediment for treatment above ground. tuiasi.ro While often more expensive and disruptive than in-situ methods, ex-situ approaches allow for greater control over treatment conditions, potentially leading to faster and more thorough decontamination. tuiasi.roresearchgate.net

Electrochemical methods use electrical energy to drive chemical reactions that can degrade persistent pollutants like PBDEs. One promising technique is electrochemical reduction.

Research has demonstrated the effective degradation of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47), a representative tetra-BDE congener, using palladium-coated metal foam electrodes (such as nickel, copper, or silver foam). mdpi.com In this process, the electrode serves as a catalyst for reductive debromination. The degradation follows specific kinetic patterns, often showing a rapid initial breakdown followed by a slower phase. mdpi.com The efficiency of the process can be influenced by factors such as the amount of palladium loaded onto the foam and the type of electrolyte used in the system. mdpi.com For instance, electrolytes like sodium sulfate (B86663) and potassium sulfate were found to be more favorable than sodium chloride or potassium chloride for the debromination of BDE-47. mdpi.com

Electrochemical Debromination of BDE-47

| Electrode Type | Primary Degradation Mechanism | Key Findings |

|---|---|---|

| Palladium/Nickel (Pd/Ni) Foam | Hydrogen Atom Transfer | Showed the highest debromination capability among tested foams. mdpi.com |

| Palladium/Copper (Pd/Cu) Foam | Electron Transfer | Degradation dominated by electron transfer. mdpi.com |

| Palladium/Silver (Pd/Ag) Foam | Hydrogen Atom Transfer | Mechanism similar to Pd/Ni foam. mdpi.com |

Ex-situ bioremediation treats excavated soil in controlled systems like biopiles or slurry-phase bioreactors, where conditions (e.g., oxygen, moisture, nutrients) can be optimized to enhance microbial activity. tuiasi.ro

Microbial Degradation: This involves using microorganisms to break down PBDEs.

Aerobic Degradation: Certain aerobic bacteria, such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400, which are known to degrade polychlorinated biphenyls (PCBs), have also demonstrated the ability to degrade PBDEs with one to six bromine atoms. ucanr.edu The extent of degradation can be significant, with over 90% of lower-brominated congeners being broken down in laboratory settings. ucanr.edu

Anaerobic Degradation: Anaerobic conditions, often found in sediments and certain soils, favor reductive debromination. frontiersin.org Enrichment cultures containing Dehalococcoides species have been shown to completely debrominate tetra-BDEs to the non-brominated diphenyl ether and extensively debrominate higher-brominated congeners like hepta-BDEs. nih.gov The presence of lower-brominated PBDEs can sometimes accelerate the degradation of more highly brominated ones. frontiersin.orgnih.gov

Phytoremediation: While primarily an in-situ technique, plants can also be used in ex-situ applications, for instance, in engineered wetlands or contained soil plots to treat contaminated soil or water. nih.gov This approach is particularly useful for large volumes of slightly to moderately contaminated soil where other methods may not be cost-effective. diva-portal.org

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that generate highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to destroy organic pollutants. mdpi.commdpi.com AOPs are considered highly effective for degrading recalcitrant compounds like PBDEs. researchgate.net

Common AOPs applicable to PBDEs include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) with ultraviolet (UV) light to generate hydroxyl radicals. mdpi.com

Fenton and Photo-Fenton: The Fenton reaction uses hydrogen peroxide and ferrous iron (Fe²⁺) to produce hydroxyl radicals. mdpi.com This process can be enhanced with UV light (photo-Fenton).

Persulfate Oxidation: This AOP uses persulfate ions (S₂O₈²⁻), which can be activated by heat, UV light, or transition metals to produce sulfate radicals (SO₄•⁻), another powerful oxidant. nih.gov In laboratory experiments combining persulfate oxidation with bioremediation for PBDE-contaminated soil, a degradation efficiency of 94.6% was achieved. nih.govresearchgate.net

Photocatalysis: This method uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that produce ROS. mdpi.com

Studies have shown that AOPs can achieve 70–100% degradation efficiency for PBDEs in wastewater. researchgate.net Persulfate oxidation, in particular, is noted for its effectiveness under typical environmental conditions of pH and temperature. nih.gov

Waste Management Practices and End-of-Life Product Management

The widespread use of PBDEs in consumer products like electronics, furniture foam, and textiles means that proper management of these items at the end of their life is critical to prevent environmental release. nih.govresearchgate.net

Disposal Methods: Common disposal routes for PBDE-containing waste include landfills and incineration. nih.gov However, the low water solubility of PBDEs suggests that leaching from properly constructed landfills is minimal. nih.gov Incineration can be an effective destruction method, but incomplete combustion or burning under uncontrolled conditions (e.g., landfill fires) can lead to the formation of highly toxic polybrominated dibenzofurans (PBDFs) and polybrominated dibenzodioxins (PBDDs). researchgate.netnih.gov

Recycling and Waste Streams: PBDEs can enter recycling streams, particularly from plastics in electronic waste. researchgate.net This poses a risk of contaminating new products made from recycled materials. Wastes containing PBDE concentrations greater than 1000 mg/kg are often classified as hazardous waste, requiring specialized handling and disposal. nih.govresearchgate.net To prevent environmental contamination, it is recommended that products containing PBDEs, such as old electronics and polyurethane foam, be taken to hazardous waste collection facilities. wa.gov

Extended Producer Responsibility (EPR): EPR programs are policy approaches where producers are given significant responsibility for the treatment or disposal of post-consumer products. ijc.org Implementing EPR for products containing PBDEs could create dedicated recycling and disposal channels, ensuring that these chemicals are managed safely and effectively, thereby reducing their release into the environment. ijc.org

Regulatory Frameworks and International Conventions for PBDE Control

Growing concerns over the environmental and health risks of PBDEs have led to significant national and international regulatory actions to restrict their production and use.

Stockholm Convention on Persistent Organic Pollutants (POPs): This is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods. dcceew.gov.au Commercial penta-BDE and octa-BDE mixtures were listed in Annex A (Elimination) in 2009, requiring parties to eliminate their production and use. environment-agency.gov.uk DecaBDE was added to Annex A in 2017, with some specific exemptions. ijc.orgenvironment-agency.gov.uk

European Union (EU): The EU has been at the forefront of regulating PBDEs.

RoHS Directive (Restriction of Hazardous Substances): This directive restricts the use of PBDEs in electrical and electronic equipment sold in the EU to a maximum concentration of 1000 ppm (0.1%). restrictionofhazardoussubstances.com

REACH Regulation (Registration, Evaluation, Authorisation and Restriction of Chemicals): REACH has further restricted most uses of decaBDE since 2019. environment-agency.gov.uk

POPs Regulation: The EU's POPs Regulation implements the Stockholm Convention and sets specific concentration limits for PBDEs in waste, currently at 1000 mg/kg, with proposals to lower this limit. environment-agency.gov.uktuvsud.com

United States: While there is no single federal ban, a combination of voluntary phase-outs and state-level legislation has curtailed the use of PBDEs.

Voluntary Phase-Out: U.S. manufacturers voluntarily ceased production of penta-BDE and octa-BDE at the end of 2004 and phased out most uses of decaBDE by the end of 2013. nih.gov

State Legislation: Numerous states, including Washington, California, and Maine, have passed their own laws banning or restricting the use of various PBDEs in a range of products, from electronics and furniture to mattresses. restrictionofhazardoussubstances.com

Federal Agencies: The U.S. Environmental Protection Agency (EPA) has established oral reference doses (RfDs) for several PBDEs, including specific congeners like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), under its Integrated Risk Information System (IRIS) program. nih.govepa.gov

Summary of Key Regulations for PBDEs

| Regulation/Convention | Jurisdiction | Key Provisions |

|---|---|---|

| Stockholm Convention | International | Lists penta-, octa-, and decaBDE for global elimination of production and use. environment-agency.gov.uk |

| RoHS Directive | European Union | Restricts PBDEs in electrical and electronic equipment to < 0.1% by weight. restrictionofhazardoussubstances.com |

| POPs Regulation (EU) 2019/1021 | European Union | Sets a concentration limit for PBDEs in waste at 1000 mg/kg. environment-agency.gov.uktuvsud.com |

| Voluntary Phase-Out | United States | Manufacturers ceased production of penta-/octa-BDE (2004) and deca-BDE (2013). nih.gov |

| State-Level Bans | Various U.S. States (e.g., WA, CA) | Prohibit the manufacture, sale, or distribution of products containing PBDEs. restrictionofhazardoussubstances.com |

Retrosynthesis Analysis